molecular formula C29H23N5O B11662600 N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11662600
M. Wt: 457.5 g/mol
InChI Key: RWDOSYNEISTNPZ-UXHLAJHPSA-N
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Description

N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that combines carbazole, naphthyl, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbazole and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of carbazole, naphthyl, and pyrazole moieties, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C29H23N5O

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C29H23N5O/c1-2-34-27-10-6-5-9-23(27)24-15-19(11-14-28(24)34)18-30-33-29(35)26-17-25(31-32-26)22-13-12-20-7-3-4-8-21(20)16-22/h3-18H,2H2,1H3,(H,31,32)(H,33,35)/b30-18+

InChI Key

RWDOSYNEISTNPZ-UXHLAJHPSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C61

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C61

Origin of Product

United States

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